molecular formula C12H20BClN2 B14583584 1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine CAS No. 61373-22-6

1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine

Cat. No.: B14583584
CAS No.: 61373-22-6
M. Wt: 238.57 g/mol
InChI Key: KONZJGLRZMMSJM-UHFFFAOYSA-N
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Description

1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine is a complex organic compound with a unique structure that includes a chloro group, a diethylamino group, and a dimethylboranamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the chloro and diethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenyl derivatives with chloro and diethylamino groups, such as 1-chloro-4-(diethylamino)benzene and N,N-dimethyl-4-(diethylamino)phenylborane.

Uniqueness

1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61373-22-6

Molecular Formula

C12H20BClN2

Molecular Weight

238.57 g/mol

IUPAC Name

4-[chloro(dimethylamino)boranyl]-N,N-diethylaniline

InChI

InChI=1S/C12H20BClN2/c1-5-16(6-2)12-9-7-11(8-10-12)13(14)15(3)4/h7-10H,5-6H2,1-4H3

InChI Key

KONZJGLRZMMSJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(CC)CC)(N(C)C)Cl

Origin of Product

United States

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